Fmoc-N-Me-Ser(tBu)-OH

Catalog No.
S726417
CAS No.
197632-77-2
M.F
C23H27NO5
M. Wt
397.48 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Ser(tBu)-OH

CAS Number

197632-77-2

Product Name

Fmoc-N-Me-Ser(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Molecular Formula

C23H27NO5

Molecular Weight

397.48 g/mole

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1

InChI Key

PQSAXALAXPNFMG-FQEVSTJZSA-N

SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

197632-77-2;Fmoc-N-Me-Ser(tBu)-OH;N-Fmoc-N-Methyl-O-tert-butyl-L-serine;MFCD02094430;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoicacid;PubChem19046;TMA040;SCHEMBL15083399;CTK3J1822;MolPort-006-701-287;Fmoc-N-methyl-O-t-butyl-L-serine;ZINC2389703;ANW-74596;CF-496;Fmoc-N-methyl-O-tert-butyl-L-serine;AKOS015837171;AKOS015908481;AM84674;AN-7893;CS13894;MP-0545;RTR-009167;AJ-35605;AK-41517;SC-24299

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-alpha-methyl-O-tert-butyl-L-serine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Function in Peptide Synthesis

Fmoc-N-Me-Ser(tBu)-OH incorporates a modified serine amino acid into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid, allowing for the stepwise addition of other amino acids in a controlled manner []. The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue, ensuring proper peptide bond formation.

The N-methyl modification on the serine residue introduces a methyl group to the side chain, altering the chemical properties of the resulting peptide. This modification can be used to:

  • Increase stability: The methyl group can improve the peptide's resistance to enzymatic degradation [].
  • Modulate bioactivity: Replacing the hydroxyl group with a methyl group can affect the peptide's interaction with other molecules, potentially leading to altered biological activity [].

Applications

Fmoc-N-Me-Ser(tBu)-OH is valuable for synthesizing various peptides, including:

  • Peptide therapeutics: Methylated peptides can have enhanced stability and improved pharmacokinetic properties, making them more suitable for drug development [].
  • Enzyme inhibitors: Introducing a methyl group can disrupt the binding between an enzyme and its substrate, potentially leading to the development of new enzyme inhibitors [].
  • Peptidomimetics: By mimicking the structure of natural peptides, Fmoc-N-Me-Ser(tBu)-OH can be used to create novel molecules with desired biological properties [].

XLogP3

3.7

Wikipedia

N-Fmoc-N-Methyl-O-tert-butyl-L-serine

Dates

Modify: 2023-08-15

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